N-(5-chloro-2-pyridinyl)-N'-(4-methylphenyl)urea belongs to the class of substituted phenylurea compounds, known for their plant growth regulating properties []. These compounds, particularly N-phenyl-N'-(pyridinyl-N-oxide)ureas, demonstrate the ability to retard senescence in plants, leading to increased crop yields [].
While specific synthesis details for N-(5-chloro-2-pyridinyl)-N'-(4-methylphenyl)urea are not provided in the provided papers, a general method for synthesizing related N-phenyl-N'-(pyridinyl-N-oxide)ureas is outlined. This method involves the oxidation of the corresponding N-phenyl-N'-(pyridinyl)urea using an oxidizing agent [].
N-phenyl-N'-(pyridinyl-N-oxide)ureas, a class of compounds structurally similar to N-(5-chloro-2-pyridinyl)-N'-(4-methylphenyl)urea, have shown potential as plant growth regulators []. Research indicates they can be applied to various crops, including broadleaf and grain crops like soybeans and wheat. Their application leads to senescence retardation, resulting in increased crop yields [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4